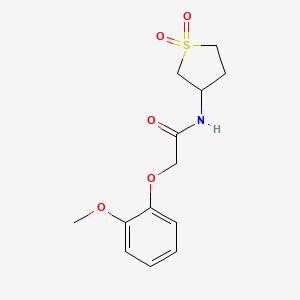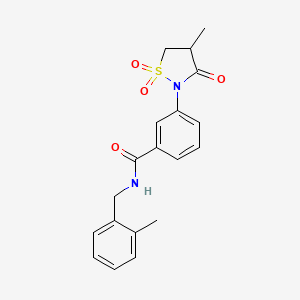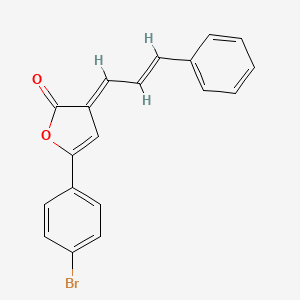![molecular formula C19H21N3O4 B5170725 N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea, also known as NM-394, is a synthetic compound that belongs to the class of urea derivatives. It has been extensively researched for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including tyrosine kinases and topoisomerases. It has also been shown to modulate the activity of immune cells such as T cells and macrophages, leading to a reduction in inflammation. Additionally, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to improved glucose metabolism and insulin sensitivity. Furthermore, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to modulate several neurotransmitter systems in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by modulating the activity of immune cells such as T cells and macrophages. In vivo studies have shown that N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea improves glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and reproduce. It has also been extensively studied for its potential therapeutic applications in various diseases, making it a valuable tool for drug discovery research. However, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea also has some limitations for lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is not fully understood, which may limit its use in mechanistic studies.
Orientations Futures
There are several future directions for the research of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea to improve its yield and purity. Furthermore, future studies could investigate the structure-activity relationship of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea and its analogs to identify more potent and selective compounds. Overall, the research on N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is synthesized by reacting 2-aminobenzamide with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-methoxyphenyl isocyanate in the presence of a base such as triethylamine to yield N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea. The synthesis method of N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune diseases. Additionally, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Furthermore, N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea has been shown to exhibit neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-25-17-9-5-4-8-16(17)21-19(24)20-15-7-3-2-6-14(15)18(23)22-10-12-26-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVSSOQXBPNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5170649.png)
![4'-(2-chloro-5-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5170658.png)
![N-bicyclo[2.2.1]hept-2-yl-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5170670.png)

![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
![N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)

![4,4'-oxybis(N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}benzamide)](/img/structure/B5170724.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)


![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)